

# In-depth Technical Guide: ASN-001, a Selective CYP17A1 Lyase Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ASN-001

Cat. No.: B2857661

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**ASN-001** is an orally bioavailable, non-steroidal small molecule that acts as a potent and selective inhibitor of cytochrome P450 17A1 (CYP17A1), specifically targeting its 17,20-lyase activity. This selective inhibition of androgen synthesis has positioned **ASN-001** as a promising therapeutic candidate for the treatment of androgen-dependent pathologies, most notably metastatic castration-resistant prostate cancer (mCRPC). This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and available clinical data for **ASN-001**.

## Chemical Structure and Properties

While a definitive primary publication detailing the structure elucidation of **ASN-001** is not readily available in the public domain, commercial vendors and chemical databases provide the following structural information:

Chemical Structure:

(A 2D chemical structure image would be placed here. As I am a language model, I cannot generate images directly. A placeholder description is provided below.)

A 2D representation of the **ASN-001** molecule, with the IUPAC name 4-((6-fluoro-4-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-N-(pyridin-2-yl)thiazol-2-amine, would be displayed here, showing the arrangement of its constituent atoms and bonds.

Chemical Identifiers:

| Identifier | Value                                                                                       |
|------------|---------------------------------------------------------------------------------------------|
| IUPAC Name | 4-((6-fluoro-4-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-N-(pyridin-2-yl)thiazol-2-amine |
| CAS Number | 1429329-63-4                                                                                |

| Molecular Formula | C<sub>16</sub>H<sub>13</sub>FN<sub>2</sub>OS |

## Mechanism of Action and Signaling Pathway

**ASN-001** exerts its therapeutic effect by selectively inhibiting the 17,20-lyase activity of CYP17A1, a key enzyme in the steroidogenesis pathway. CYP17A1 possesses dual enzymatic functions: 17 $\alpha$ -hydroxylase and 17,20-lyase. Both activities are crucial for the production of androgens, such as testosterone.

The selective inhibition of the 17,20-lyase activity by **ASN-001** is a significant advancement. Unlike non-selective CYP17A1 inhibitors, which block both hydroxylase and lyase functions, **ASN-001**'s targeted approach aims to reduce androgen production while potentially mitigating the side effects associated with mineralocorticoid excess that can arise from broad inhibition of the steroidogenesis pathway.<sup>[1]</sup> This selectivity may obviate the need for co-administration of corticosteroids, a common requirement for non-selective inhibitors.

## CYP17A1-Mediated Steroidogenesis Pathway

The following diagram illustrates the central role of CYP17A1 in the conversion of cholesterol to androgens and the specific point of inhibition by **ASN-001**.



[Click to download full resolution via product page](#)

CYP17A1 Steroidogenesis Pathway and **ASN-001** Inhibition.

## Preclinical and Clinical Data

**ASN-001** has undergone preclinical evaluation and has been investigated in a Phase 1/2 clinical trial (NCT02349139) in men with metastatic castration-resistant prostate cancer. The available data from these studies are summarized below.

## Quantitative Data Summary

| Parameter                       | Value                        | Study<br>Population/Condi-<br>tions                                                    | Source              |
|---------------------------------|------------------------------|----------------------------------------------------------------------------------------|---------------------|
| Pharmacokinetics<br>(300 mg QD) |                              |                                                                                        |                     |
| Cmax                            | 6.7 $\mu$ M                  | mCRPC patients                                                                         | <a href="#">[2]</a> |
| AUC                             | 80 $\mu$ M.h                 | mCRPC patients                                                                         | <a href="#">[2]</a> |
| T1/2                            | 21.5 h                       | mCRPC patients                                                                         | <a href="#">[2]</a> |
| Pharmacokinetics<br>(100 mg QD) |                              |                                                                                        |                     |
| Cmax                            | 3.5 $\mu$ M                  | mCRPC patients                                                                         | <a href="#">[3]</a> |
| Ctrough                         | 1.8 $\mu$ M                  | mCRPC patients                                                                         | <a href="#">[3]</a> |
| AUCt                            | 52 $\mu$ M.h                 | mCRPC patients                                                                         | <a href="#">[3]</a> |
| Pharmacodynamics                |                              |                                                                                        |                     |
| Testosterone<br>Reduction       | Below quantifiable<br>limits | Abiraterone/Enzaluta<br>mide-naïve mCRPC<br>patients                                   | <a href="#">[2]</a> |
| DHEA Reduction                  | Up to 80% decrease           | Abiraterone/Enzaluta<br>mide-naïve mCRPC<br>patients                                   | <a href="#">[2]</a> |
| Clinical Efficacy               |                              |                                                                                        |                     |
| PSA Decline > 50%               | Observed in 3 of 3<br>(100%) | Abiraterone/Enzaluta<br>mide-naïve mCRPC<br>patients at 300/400mg                      | <a href="#">[2]</a> |
| PSA Decline > 50%               | Observed in 3 of 4<br>(75%)  | Abiraterone/Enzaluta<br>mide-naïve mCRPC<br>patients at starting<br>doses of 300/400mg | <a href="#">[4]</a> |

---

Stable Disease

Up to 18+ months

mCRPC patients with  
prior Abiraterone and  
Enzalutamide  
exposure

[4]

---

## Experimental Protocols

Detailed experimental protocols from the clinical trial NCT02349139 are not fully available in the public domain. However, based on the study's registration and published abstracts, the following methodologies can be inferred.

### Clinical Trial Design (NCT02349139)

The study was a Phase 1/2, multicenter, open-label, dose-escalation trial designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of once-daily, oral **ASN-001** in men with progressive mCRPC.

- Phase 1: Dose escalation cohorts (50, 100, 200, 300, and 400 mg) to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose.
- Phase 2: Further evaluation of the safety and efficacy at the recommended dose, with a focus on patients naïve to second-generation androgen receptor-targeted agents like abiraterone and enzalutamide.

### Pharmacokinetic Assessment

Blood samples were collected at predefined time points to determine the plasma concentrations of **ASN-001**. Standard pharmacokinetic parameters such as Cmax (maximum concentration), Ctrough (trough concentration), AUC (area under the curve), and T1/2 (half-life) were calculated using non-compartmental analysis.

Hypothetical Experimental Workflow for PK Analysis:

[Click to download full resolution via product page](#)

Hypothetical Workflow for Pharmacokinetic Analysis.

## Pharmacodynamic and Efficacy Assessments

- **Biomarker Analysis:** Serum levels of testosterone and dehydroepiandrosterone (DHEA) were measured to assess the pharmacodynamic effect of **ASN-001** on androgen synthesis. These are typically measured using validated immunoassays or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Efficacy Evaluation:** Clinical efficacy was primarily assessed by monitoring prostate-specific antigen (PSA) levels and by imaging studies (e.g., CT scans, bone scans) to evaluate tumor response according to RECIST criteria.

## Conclusion

**ASN-001** is a promising, orally active, and selective inhibitor of CYP17A1 lyase with demonstrated clinical activity in patients with metastatic castration-resistant prostate cancer. Its selective mechanism of action offers the potential for a favorable safety profile, notably the avoidance of mineralocorticoid-related side effects and the need for concomitant steroid administration. The available clinical data, though preliminary, show encouraging signs of efficacy in terms of PSA response and disease stabilization. Further clinical development and publication of more detailed preclinical and clinical data will be crucial to fully elucidate the therapeutic potential of **ASN-001**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asn-Ser | C7H13N3O5 | CID 71423722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [In-depth Technical Guide: ASN-001, a Selective CYP17A1 Lyase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2857661#what-is-the-chemical-structure-of ASN-001>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)